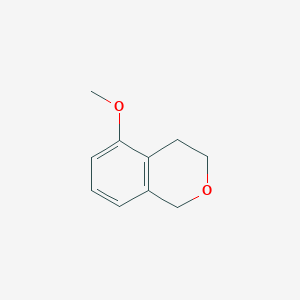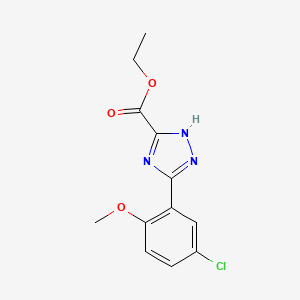
5-Methoxyisochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxyisochroman is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures consisting of a benzene ring fused to a tetrahydropyran ring The methoxy group at the 5-position of the benzene ring distinguishes this compound from other isochromans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisochroman typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through an intramolecular Friedel-Crafts alkylation, forming the isochroman ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and catalysts to enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxyisochroman undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The benzene ring can be hydrogenated to form a dihydroisochroman.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: this compound-4-one.
Reduction: 5-Methoxy-1,2,3,4-tetrahydroisochroman.
Substitution: Various substituted isochromans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxyisochroman has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Methoxyisochroman in biological systems involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxyisochroman-4-one: An oxidized derivative with a carbonyl group.
5-Methoxy-1,2,3,4-tetrahydroisochroman: A reduced form with a saturated ring system.
3,7-Dimethyl-1,8-dihydroxy-6-methoxyisochroman: A structurally related compound with additional functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the methoxy group, which influences its reactivity and interactions. Its distinct structure makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
182949-91-3 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-methoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
TZPQEYRYBWSVNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)



![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)

![6-Chloro-8-(methylthio)imidazo[1,2-b]pyridazine](/img/structure/B13681261.png)
![4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13681263.png)
![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
